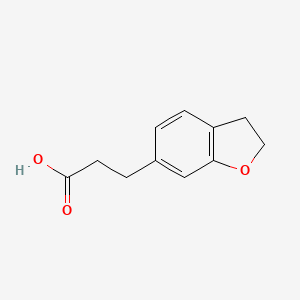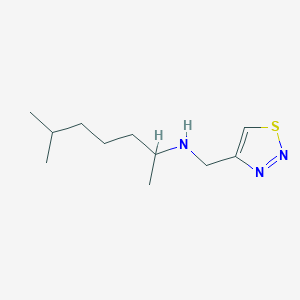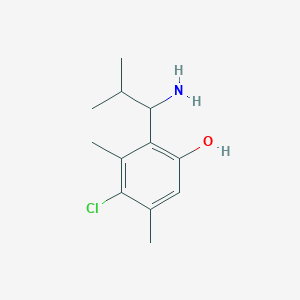
2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol is an organic compound with a complex structure that includes an amino group, a chloro group, and two methyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol typically involves multiple steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis reactions to yield the final product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions. The industrial method aims to minimize steps and reduce costs while maintaining product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(1-Amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares a similar amino group but lacks the chloro and phenol groups.
4-Chloro-3,5-dimethylphenol: Contains the chloro and phenol groups but lacks the amino group.
2-(1-Amino-2-methylpropyl)-1-naphthol: Similar structure but with a naphthol ring instead of a phenol ring.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
2-(1-amino-2-methylpropyl)-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C12H18ClNO/c1-6(2)12(14)10-8(4)11(13)7(3)5-9(10)15/h5-6,12,15H,14H2,1-4H3 |
Clave InChI |
CZKAFXSRRCBANL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C)C(C(C)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)

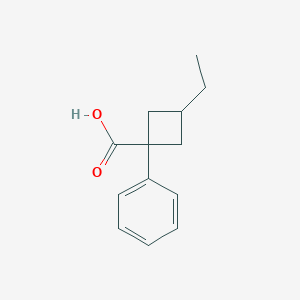
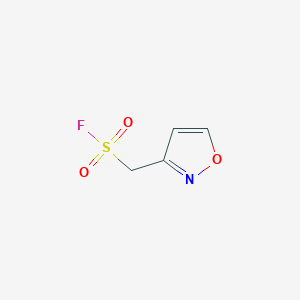
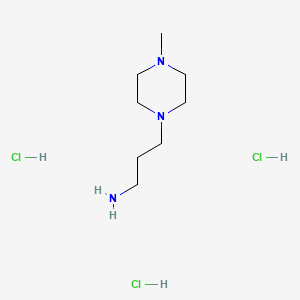
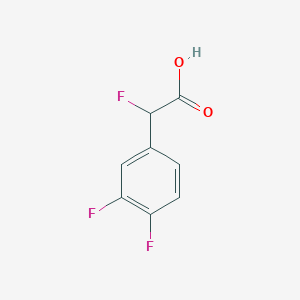
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)

![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
